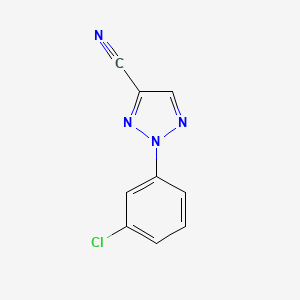
2-(3-Chlorophenyl)-2H-1,2,3-triazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-クロロフェニル)-2H-1,2,3-トリアゾール-4-カルボニトリルは、トリアゾール類に属する複素環式化合物です。トリアゾールは、その多様な生物活性が知られており、医薬品化学で広く使用されています。この化合物には、3-クロロフェニル基とカルボニトリル基で置換されたトリアゾール環があり、さまざまな科学研究用途にとって貴重な分子となっています。
準備方法
合成経路と反応条件
2-(3-クロロフェニル)-2H-1,2,3-トリアゾール-4-カルボニトリルの合成は、通常、アジドとアルキン間の[3+2]環状付加反応を伴います。一般的な方法の1つは、銅(I)触媒によるアジド-アルキン環状付加反応(CuAAC)であり、「クリック」反応としても知られています。この反応は、通常室温で穏やかな条件下で行われ、高い位置選択性でトリアゾール環が生成されます。
工業的製造方法
この化合物の工業的製造には、同様の合成経路が使用される場合がありますが、より大規模で行われます。連続フロー反応器と自動システムを使用することで、反応の効率と収率を高めることができます。また、再結晶やクロマトグラフィーなどの精製技術を使用して、高純度の化合物を得ます。
化学反応の分析
反応の種類
2-(3-クロロフェニル)-2H-1,2,3-トリアゾール-4-カルボニトリルは、次のようなさまざまな化学反応を起こすことができます。
酸化: 特定の条件下で、トリアゾール環を酸化して異なる酸化状態にすることができます。
還元: 還元反応は、トリアゾール環に結合した官能基を修飾することができます。
置換: クロロフェニル基は求核置換反応に参加し、新しい誘導体が生成されます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: アミンやチオールなどの求核剤を置換反応に使用できます。
主な生成物
これらの反応から生成される主な生成物は、使用される試薬と条件によって異なります。たとえば、酸化はトリアゾールN-オキシドを生成する可能性があり、一方、置換反応はさまざまな置換トリアゾールを生成する可能性があります。
科学研究用途
2-(3-クロロフェニル)-2H-1,2,3-トリアゾール-4-カルボニトリルは、科学研究で幅広い用途があります。
化学: これは、より複雑な分子の合成のためのビルディングブロックとして、および配位化学におけるリガンドとして使用されます。
生物学: この化合物は抗菌作用と抗真菌作用を示し、生物学的研究に役立ちます。
医学: 抗真菌剤および抗がん剤としての可能性のある治療用途があります。
産業: この化合物は、新しい材料の開発と医薬品の合成における中間体として使用されます。
科学的研究の応用
2-(3-Chlorophenyl)-2H-1,2,3-triazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications, including as an antifungal and anticancer agent.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
2-(3-クロロフェニル)-2H-1,2,3-トリアゾール-4-カルボニトリルの作用機序は、特定の分子標的との相互作用を伴います。トリアゾール環は、酵素や受容体に結合してその活性を阻害することができます。この相互作用は、さまざまな生物学的経路を阻害し、抗菌作用や抗がん作用につながります。正確な分子標的と経路は、特定の用途と使用状況によって異なります。
類似化合物との比較
類似化合物
フルコナゾール: トリアゾール環を有する抗真菌剤。
ボリコナゾール: トリアゾール環を有する別の抗真菌剤。
トラゾドン: トリアゾール環を有する抗うつ剤。
独自性
2-(3-クロロフェニル)-2H-1,2,3-トリアゾール-4-カルボニトリルは、その特定の置換パターンにより、独自の化学的および生物学的特性を示します。3-クロロフェニル基とカルボニトリル基の存在は、他のトリアゾール誘導体と比較して、反応性と多様な用途の可能性を高めます。
生物活性
2-(3-Chlorophenyl)-2H-1,2,3-triazole-4-carbonitrile, with the CAS number 1263215-33-3, is a compound of significant interest due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including its potential therapeutic applications and mechanisms of action.
- Molecular Formula : C₉H₅ClN₄
- Molecular Weight : 204.62 g/mol
- Structure : The compound features a triazole ring, which is known for its biological activity.
Antimicrobial Properties
Research indicates that 1,2,3-triazole derivatives exhibit notable antimicrobial properties. A study demonstrated that compounds containing the triazole structure can inhibit the growth of various bacterial strains. The specific activity of this compound against Gram-positive and Gram-negative bacteria has been evaluated, showing promising results in inhibiting bacterial growth.
Anticancer Activity
Triazole derivatives have been explored for their anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle regulators and apoptosis-related proteins.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 15.4 | Induction of apoptosis via caspase activation |
| MCF-7 (breast cancer) | 12.8 | Inhibition of cell proliferation |
Enzyme Inhibition
The compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in the treatment of Alzheimer's disease. The structure-activity relationship (SAR) studies suggest that modifications to the triazole ring can enhance inhibitory potency.
| Enzyme | IC50 (µM) | Reference Compound | Remarks |
|---|---|---|---|
| AChE | 25.0 | Galantamine (34.1) | Moderate inhibition |
| BuChE | 18.0 | Donepezil (12.0) | Stronger than some known inhibitors |
Case Studies
- Antimicrobial Efficacy : A study conducted on various triazole derivatives including this compound revealed effective inhibition against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent response.
- Anticancer Mechanism : In a controlled experiment using MCF-7 breast cancer cells, treatment with the compound resulted in significant cell death after 48 hours, with flow cytometry analysis confirming apoptosis through increased annexin V binding.
特性
分子式 |
C9H5ClN4 |
|---|---|
分子量 |
204.61 g/mol |
IUPAC名 |
2-(3-chlorophenyl)triazole-4-carbonitrile |
InChI |
InChI=1S/C9H5ClN4/c10-7-2-1-3-9(4-7)14-12-6-8(5-11)13-14/h1-4,6H |
InChIキー |
SLUXNCGTILXMDY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Cl)N2N=CC(=N2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















